molecular formula C7H7BrN2 B7777860 Cyanomethyl pyridinium bromide

Cyanomethyl pyridinium bromide

Cat. No.: B7777860
M. Wt: 199.05 g/mol
InChI Key: KOHSEIWRKIJCDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl pyridinium bromide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridinium ion attached to an acetonitrile group, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl pyridinium bromide typically involves the reaction of pyridine with acetonitrile in the presence of a brominating agent. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Common solvents include acetonitrile or other polar solvents.

    Catalyst: A brominating agent such as bromine or N-bromosuccinimide (NBS) is used.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl pyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromide ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the pyridinium ion.

Scientific Research Applications

Cyanomethyl pyridinium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Cyanomethyl pyridinium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium chloride: Similar in structure but with chloride as the counterion.

    Pyridinium iodide: Similar in structure but with iodide as the counterion.

    Pyridinium acetate: Similar in structure but with acetate as the counterion.

Uniqueness

Cyanomethyl pyridinium bromide is unique due to its specific combination of the pyridinium ion and acetonitrile group, along with the bromide counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetonitrile;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHSEIWRKIJCDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC#N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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